molecular formula C39H37ClF4N6O6S B610636 S63845

S63845

Cat. No.: B610636
M. Wt: 829.3 g/mol
InChI Key: ZFBHXVOCZBPADE-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Mechanism of Action

    Target of Action

    S63845 is a small molecule that specifically binds with high affinity to the BH3-binding groove of myeloid cell leukemia 1 (MCL1) . MCL1 is an important pro-survival protein in the BCL-2 family and acts as a master regulator of apoptosis in various human malignancies .

    Mode of Action

    This compound potently kills MCL1-dependent cancer cells by activating the BAX/BAK-dependent mitochondrial apoptotic pathway . This interaction involves binding of the BH3 domain of the pro-apoptotic members to a groove on the surface of the pro-survival proteins, controlling commitment to apoptosis .

    Biochemical Pathways

    The intrinsic apoptosis pathway represents the most prominent cell death signaling cascade and is primarily controlled by the BCL-2 family of proteins . This family can be split into pro-survival/anti-apoptotic (BCL-2, BCL-xL, MCL-1, BCL-W, BFL1), effector (BAK, BAX, BOK), BH3-only activator (BIM, BID, PUMA) and sensitizer (NOXA, BAD, BMF, BIK, Hrk) proteins . The decision between cellular survival and death depends on the precise balance of these anti- and pro-apoptotic proteins .

    Result of Action

    This compound effectively kills MCL1-dependent cancer cells, including multiple myeloma, leukemia, and lymphoma cells . It also shows potent anti-tumor activity in vivo . In vitro, the combined inhibition of MCL1 and BCLXL resulted in significantly effective cell killing compared to single-agent treatment .

    Action Environment

    The action of this compound can be influenced by the tumor and tissue type. For instance, this compound affected the hematopoiesis of various lineages in the early stage of action, causing extramedullary compensatory hematopoiesis in the myeloid and megakaryocytic lineages . It’s also noted that SCLCs with high BCL-xL expression were less sensitive to this compound and its knockdown sensitized cells to MCL-1 targeting . This highlights the importance of understanding the tumor and tissue type specific implications of MCL1 for the optimal use of this novel drug class .

    Biochemical Analysis

    Biochemical Properties

    S63845 potently kills MCL1-dependent cancer cells, including multiple myeloma, leukemia, and lymphoma cells, by activating the BAX/BAK-dependent mitochondrial apoptotic pathway . It has been shown to interact with MCL1 and disrupt the binding of BAK, BAX, and BIM to MCL1 .

    Cellular Effects

    This compound has been shown to affect the hematopoiesis of various lineages in the early stage of action, causing extramedullary compensatory hematopoiesis in the myeloid and megakaryocytic lineages . It also affects the maturation of the erythroid lineage in the intramedullary and extramedullary segments and inhibits both the intramedullary and extramedullary lymphoid lineages .

    Molecular Mechanism

    This compound exerts its effects at the molecular level by competitively binding to MCL1, disrupting the binding of BAK, BAX, and BIM to MCL1 . This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway .

    Temporal Effects in Laboratory Settings

    This compound has been shown to affect the hematopoiesis of various lineages in the early stage of action . Over time, it causes extramedullary compensatory hematopoiesis in the myeloid and megakaryocytic lineages .

    Dosage Effects in Animal Models

    In animal models, this compound shows potent anti-tumor activity with an acceptable safety margin as a single agent in several cancers . The effects of this compound on tumor growth and survival were dose-dependent .

    Metabolic Pathways

    It is known that this compound disrupts the binding of BAK, BAX, and BIM to MCL1, leading to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway .

    Transport and Distribution

    It is known that this compound specifically binds with high affinity to the BH3-binding groove of MCL1 .

    Subcellular Localization

    It is known that this compound specifically binds with high affinity to the BH3-binding groove of MCL1 , which is typically located in the outer mitochondrial membrane.

    Preparation Methods

    • Synthetic routes for S63845 have been developed, but specific details are proprietary.
    • Industrial production methods are not widely disclosed due to commercial considerations.
  • Chemical Reactions Analysis

    • S63845 undergoes various chemical reactions:

        Oxidation: It may be oxidized under certain conditions.

        Reduction: Reduction reactions can modify its structure.

        Substitution: Substituents can be added or replaced.

    • Common reagents include oxidants, reducing agents, and nucleophiles.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • S63845 has significant applications in research:
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    (2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52)/t30-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZFBHXVOCZBPADE-SSEXGKCCSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C39H37ClF4N6O6S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    829.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Q & A

    Q1: How does S63845 interact with its target, MCL-1?

    A1: this compound acts as a BH3-mimetic, mimicking the action of pro-apoptotic BH3-only proteins. It binds directly to the BH3-binding groove of MCL-1, preventing MCL-1 from sequestering pro-apoptotic proteins like BIM, BAK, and NOXA [, , ].

    Q2: What are the downstream effects of this compound binding to MCL-1?

    A2: By inhibiting MCL-1, this compound releases pro-apoptotic proteins like BIM, BAK, and NOXA, allowing them to activate BAX and BAK. This activation triggers mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspases, ultimately inducing apoptosis [, , ].

    Q3: What is the molecular formula and weight of this compound?

    A3: The molecular formula of this compound is C36H34ClF4N5O5S, and its molecular weight is 756.2 g/mol.

    Q4: Is there any spectroscopic data available for this compound?

    A4: While specific spectroscopic data (NMR, IR, etc.) is not extensively detailed in the provided research papers, its chemical structure can be used to predict these properties.

    Q5: Does this compound exhibit any catalytic properties?

    A5: this compound is a small molecule inhibitor and does not appear to have intrinsic catalytic properties. Its primary mechanism involves direct binding and inhibition of MCL-1.

    Q6: Is there information available regarding the compliance of this compound with SHE regulations?

    A6: The provided research focuses on the preclinical investigation of this compound. As a result, specific information regarding its compliance with SHE regulations is limited at this stage of development.

    Q7: What is the ADME profile of this compound?

    A7: While precise ADME details are not provided in the research, studies mention the development of MIK665, an analog with improved pharmacokinetics in mice, suggesting potential limitations in the absorption, distribution, metabolism, or excretion of this compound [].

    Q8: What is the in vivo activity and efficacy of this compound in preclinical models?

    A8: this compound demonstrates potent in vivo anti-tumor activity in various preclinical models, including xenograft models of acute myeloid leukemia, multiple myeloma, and breast cancer. It shows efficacy as a single agent and demonstrates synergistic effects when combined with other therapies [, , , , , ].

    Q9: What are the in vitro models used to study the efficacy of this compound?

    A9: Researchers employed a diverse range of in vitro models, including established cell lines (e.g., SUPB15, BV173, MOLM14) and primary cells derived from patients with various hematological malignancies like acute myeloid leukemia, multiple myeloma, and mantle cell lymphoma [, , , , ].

    Q10: What are the animal models used to evaluate this compound in vivo?

    A10: Several in vivo studies utilized immunocompromised mouse models, including NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, to establish human tumor xenografts and assess the efficacy of this compound alone or in combination therapies [, , , , ].

    Q11: Have any clinical trials been conducted with this compound?

    A11: While the provided papers do not mention completed clinical trials for this compound, they highlight its potential as a therapeutic agent and suggest a rationale for clinical evaluation, particularly in combination therapies [, ].

    Q12: What are the known resistance mechanisms to this compound?

    A12: Research suggests several mechanisms contribute to this compound resistance, including:

    • Upregulation of other anti-apoptotic proteins: Increased expression of BCL-2, BCL-XL, or BCL-W can compensate for MCL-1 inhibition and maintain cell survival [, , , , ].
    • Loss of pro-apoptotic proteins: Deletion or reduced expression of pro-apoptotic proteins like BAK or BIM can limit the efficacy of this compound [, ].
    • MCL-1 mutations: Specific mutations in the MCL-1 protein can alter its interaction with this compound and affect drug sensitivity [].

    Q13: What is the safety profile of this compound?

    A13: Preclinical studies highlight potential on-target toxicities associated with MCL-1 inhibition, including:

    • Hematopoietic toxicity: this compound can suppress hematopoiesis, potentially leading to cytopenias [, ].
    • Hepatotoxicity: Studies report transient transaminitis as a potential side effect [].

    Q14: Are there specific drug delivery strategies being explored to improve the targeting of this compound?

    A14: One study explored encapsulating this compound into tumor-targeted nanoparticles decorated with fucoidan, a polysaccharide with affinity for P-selectin, a marker enriched in tumor sites. This approach aimed to enhance tumor delivery and minimize off-target toxicity [].

    Q15: What are potential biomarkers for predicting the efficacy of this compound?

    A15: Several biomarkers show promise in predicting this compound sensitivity:

    • BCL-2 family expression profile: The expression levels of other BCL-2 family members, such as BCL-2, BCL-XL, and BCL-W, can influence sensitivity to this compound and inform potential combination strategies [, , , , ].
    • BIM expression and phosphorylation status: BIM plays a crucial role in mediating apoptosis downstream of MCL-1 inhibition. Its expression and phosphorylation status can influence this compound efficacy [].

    Q16: What analytical methods are used to characterize and quantify this compound?

    A16: While the provided research doesn't delve into specific analytical methods, common techniques for characterizing and quantifying small molecule inhibitors like this compound include:

      Q17: What are the alternatives and substitutes for this compound?

      A17: While this compound represents a highly selective MCL-1 inhibitor, other MCL-1 inhibitors are under development, including:

      • AZD-5991: A potent and selective MCL-1 inhibitor currently in clinical trials [].

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